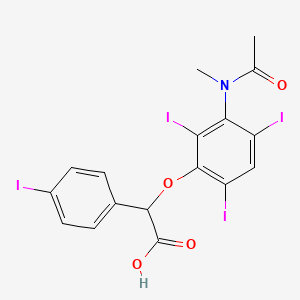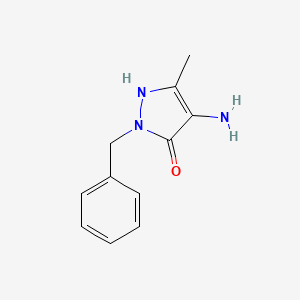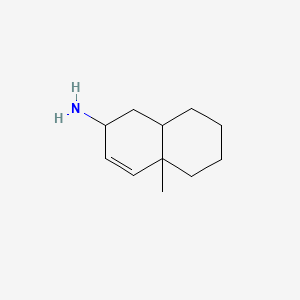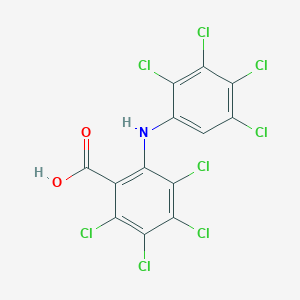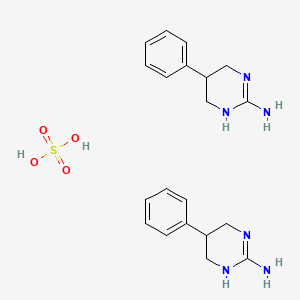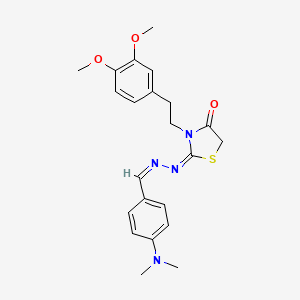
Benzaldehyde, 4-(dimethylamino)-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Vorbereitungsmethoden
The synthesis of BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE typically involves multiple steps, starting with the preparation of the individual components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or carboxylic acids, while reduction reactions could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE is widely used in scientific research due to its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial and anticancer activities. Industrial applications may include its use as a precursor for the production of dyes, pharmaceuticals, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE stands out due to its unique chemical structure and reactivity. Similar compounds may include other hydrazones and thiazolidinylidene derivatives, which share some structural features but differ in their specific substituents and functional groups. These differences can significantly impact their chemical behavior and biological activities .
Eigenschaften
CAS-Nummer |
53068-43-2 |
|---|---|
Molekularformel |
C22H26N4O3S |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O3S/c1-25(2)18-8-5-17(6-9-18)14-23-24-22-26(21(27)15-30-22)12-11-16-7-10-19(28-3)20(13-16)29-4/h5-10,13-14H,11-12,15H2,1-4H3/b23-14-,24-22+ |
InChI-Schlüssel |
RWGPOLWAIOTBEA-VPMZCMPRSA-N |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=N\N=C\2/N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




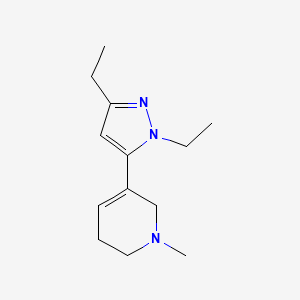

![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
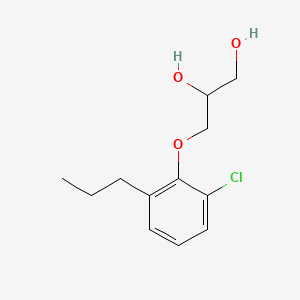
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)
